molecular formula C17H13FN6O B2365158 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine CAS No. 899999-06-5

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2365158
CAS RN: 899999-06-5
M. Wt: 336.33
InChI Key: LMAPUBHUDQRPPT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, and a triazole ring. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole and triazole rings, as well as the fluorophenyl and p-tolyl groups. These groups could potentially participate in various intermolecular interactions, influencing the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the oxadiazole and triazole rings, as well as the fluorophenyl and p-tolyl groups. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, influencing its solubility and permeability .

Scientific Research Applications

Antimicrobial Activities

Compounds similar to 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine have been synthesized and found to have promising antimicrobial properties. These compounds, including various 1,2,4-triazole derivatives, have shown efficacy against a range of bacterial and fungal strains. The synthesized compounds have been characterized through techniques such as NMR, IR, and mass spectroscopy to confirm their structures and screened for antimicrobial activities (Kaneria et al., 2016; Hacer Bayrak et al., 2009; H. Bektaş et al., 2007).

Energetic Materials

1,2,4-triazole and 1,2,4-oxadiazole derivatives, similar in structure to the specified compound, have been synthesized and explored for their potential as energetic materials. Studies reveal that these compounds exhibit high heats of detonation and good thermal stability, making them suitable for applications in energetic materials (Yu Cao et al., 2020).

Palladium(II) Complex Catalysis

Derivatives of 1,2,4-triazole have been synthesized and used as ligands in palladium(II) complexes. These complexes have demonstrated high turnover numbers in catalysis for C-C cross-coupling reactions in aqueous media, highlighting their potential in green chemistry applications (N. A. Bumagin et al., 2018).

Anticancer Properties

Compounds structurally related to 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine have been synthesized and evaluated for their anticancer properties. Studies have shown that these compounds exhibit significant cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment (T. Yakantham et al., 2019; Serap Başoğlu et al., 2013).

Synthesis and Characterization of Novel Compounds

The compound has been utilized as a precursor or a structural component in the synthesis of various novel compounds. These newly synthesized compounds have been thoroughly characterized and studied for their structural properties and potential applications in various fields, including their use as energetic materials and catalysts (Wenli Cao et al., 2021; Jeff Shen et al., 2015).

Future Directions

Given the potential biological activities associated with the functional groups present in this compound, it could be of interest for further study in the field of medicinal chemistry .

properties

IUPAC Name

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methylphenyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O/c1-10-2-8-13(9-3-10)24-15(19)14(21-23-24)17-20-16(22-25-17)11-4-6-12(18)7-5-11/h2-9H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAPUBHUDQRPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine

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